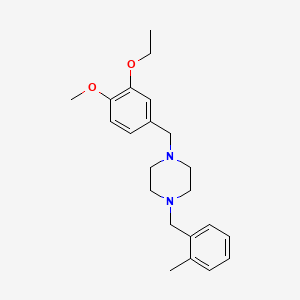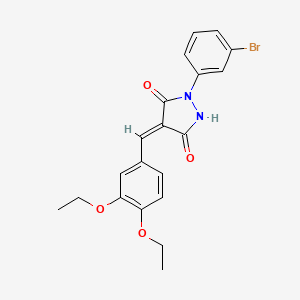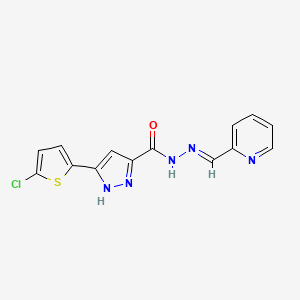![molecular formula C18H19N3O B11637985 N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11637985.png)
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Another method involves the use of a Cu-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . The reaction conditions are mild and metal-free, making it an attractive method for industrial production .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot tandem cyclization/bromination process. This method involves the use of ethyl acetate as a solvent and TBHP (tert-Butyl hydroperoxide) as a reagent. The cyclization to form imidazo[1,2-a]pyridines is promoted by further bromination, and no base is needed .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in decane is commonly used for oxidative amidation.
Reduction: Standard reducing agents like sodium borohydride can be used.
Substitution: Halogenated reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for different applications .
Applications De Recherche Scientifique
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like AChE (acetylcholinesterase) and BChE (butyrylcholinesterase), which are involved in neurotransmission . It also exhibits anti-inflammatory properties by inhibiting the activity of LOX (lipoxygenase) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure and exhibits similar biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with a wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and used in optoelectronic devices.
Uniqueness
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for drug development and other applications .
Propriétés
Formule moléculaire |
C18H19N3O |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C18H19N3O/c1-13(2)10-18(22)19-15-7-5-6-14(11-15)16-12-21-9-4-3-8-17(21)20-16/h3-9,11-13H,10H2,1-2H3,(H,19,22) |
Clé InChI |
CCMKHJVJZUNKRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Dichlorophenyl)amino]-3-phenyl-2-[(phenylsulfonyl)methyl]-1,2,4-thiadiazol-2-ium](/img/structure/B11637904.png)

![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]butanamide](/img/structure/B11637921.png)
![3-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637926.png)
![2-[(2,6-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11637932.png)
![Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11637937.png)
![1-Ethyl-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11637941.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11637944.png)
![3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoate](/img/structure/B11637948.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-{[phenyl(piperidin-1-ylacetyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11637954.png)

![Ethyl 6,8-dimethyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637963.png)
![2-hydroxy-N'-[(3Z)-5-methoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11637966.png)

